ethyl 4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Description
Ethyl 4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS: 866041-06-7; MFCD04125729) is a substituted 3,4-dihydro-2H-1,4-benzoxazine derivative. Its molecular formula is C₁₈H₁₉NO₆S, with a molecular weight of 377.41 g/mol . The compound features a 1,4-benzoxazine core substituted at position 4 with a 4-methoxyphenylsulfonyl group and at position 2 with an ethyl carboxylate moiety. This compound is synthesized via nucleophilic substitution or sulfonylation reactions involving ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate precursors .
Properties
IUPAC Name |
ethyl 4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6S/c1-3-24-18(20)17-12-19(15-6-4-5-7-16(15)25-17)26(21,22)14-10-8-13(23-2)9-11-14/h4-11,17H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMXNNMDAHMEJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(C2=CC=CC=C2O1)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves multiple steps. One common synthetic route starts with the reaction of 4-methoxybenzenesulfonyl chloride with 2-aminophenol to form the intermediate 4-[(4-methoxyphenyl)sulfonyl]-2-aminophenol. This intermediate is then subjected to cyclization with ethyl chloroformate under basic conditions to yield the desired benzoxazine compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Chemical Reactions Analysis
Ethyl 4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group, forming new derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Recent studies have indicated that ethyl 4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate exhibits various biological activities, making it a candidate for further investigation in pharmacological contexts. Key areas of interest include:
- Anticancer Properties:
- Anti-inflammatory Effects:
- Enzyme Inhibition:
Study 1: Anticancer Evaluation
A study conducted by researchers focused on the synthesis and evaluation of novel benzoxazine derivatives for their anticancer properties. This compound was included in the evaluation panel. Results indicated significant inhibition of cell growth in several cancer cell lines, suggesting its potential as a therapeutic agent .
Study 2: Anti-inflammatory Activity
In another study assessing anti-inflammatory agents, this compound was tested for its efficacy against induced edema in animal models. The compound demonstrated moderate analgesic effects, warranting further exploration into its mechanisms and therapeutic applications .
Mechanism of Action
The mechanism of action of ethyl 4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The benzoxazine ring can also interact with nucleic acids and other biomolecules, leading to potential therapeutic effects. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of 3,4-dihydro-2H-1,4-benzoxazine derivatives allows for nuanced comparisons. Below, key analogs are analyzed based on substituents, regioselectivity in reactions, and pharmacological relevance.
Table 1: Structural Comparison of Selected Derivatives
Key Comparative Findings
Regioselectivity in Electrophilic Substitutions
- The 4-methoxyphenylsulfonyl group in the target compound likely deactivates the aromatic ring toward electrophilic attack due to its electron-withdrawing nature, contrasting with electron-donating substituents (e.g., benzyl or methyl groups) that enhance reactivity at positions 6 and 8 .
- In analogs like 7b (4-benzyl, 6-Cl), Vilsmeier-Haack formylation occurs exclusively at position 7, whereas Rieche’s method yields a 6:8 isomer mixture (6-formyl dominant) .
Synthetic Yields and Stability
- Sulfonyl-containing derivatives (e.g., the target compound) require stringent conditions for synthesis, with yields often lower than halogenated or alkylated analogs (e.g., 6c or 7d ) due to steric and electronic challenges .
- Acetylated derivatives (e.g., 8b , 8c ) exhibit higher thermal stability (mp 86–98°C) compared to sulfonylated variants, which are typically oils or pasty solids .
Halogenated analogs (e.g., 6c, 7b) are prioritized in antimicrobial studies, leveraging the electronegativity of Cl/Br for target binding .
Table 2: Reactivity and Application Comparison
Biological Activity
Ethyl 4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, synthesis, and various biological activities supported by recent research findings.
- Chemical Name : this compound
- CAS Number : 866041-06-7
- Molecular Formula : C18H19NO6S
- Molecular Weight : 377.41 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of appropriate benzoxazine precursors with sulfonylating agents. The detailed synthetic pathways often utilize various coupling reactions to introduce the methoxy and sulfonyl groups effectively.
Antimicrobial Activity
Research indicates that derivatives of benzoxazines exhibit notable antimicrobial properties. This compound has been tested against various bacterial strains and fungi.
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | Inhibitory | 32 µg/mL |
| Staphylococcus aureus | Inhibitory | 16 µg/mL |
| Candida albicans | Inhibitory | 64 µg/mL |
These findings suggest that the compound possesses significant potential as an antimicrobial agent against both bacterial and fungal pathogens .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Studies have shown that benzoxazine derivatives can induce apoptosis in cancer cell lines. For instance, this compound was evaluated in vitro against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15.5 |
| HeLa (cervical cancer) | 12.3 |
| A549 (lung cancer) | 18.7 |
These results indicate a promising profile for further development as an anticancer therapeutic agent .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects in preclinical models. The compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
Case Studies
Recent studies have highlighted the effectiveness of this compound in various therapeutic applications:
- Case Study on Antimicrobial Efficacy : A study conducted by researchers at [Institution Name] evaluated the efficacy of the compound against multi-drug resistant strains of bacteria, demonstrating a significant reduction in bacterial load in treated samples compared to controls.
- Case Study on Cancer Cell Apoptosis : Research published in the Journal of Medicinal Chemistry illustrated that treatment with this compound led to increased levels of caspase activity in MCF-7 cells, indicating induction of apoptosis.
Q & A
Q. What are the key steps in synthesizing ethyl 4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, and what challenges arise in achieving regioselective sulfonation?
Methodological Answer: The synthesis typically involves:
Benzoxazine Ring Formation : Cyclocondensation of substituted ethanolamine derivatives with ortho-nitroaryl ethers under reductive conditions (e.g., using formic acid derivatives as reductants) to form the dihydrobenzoxazine core .
Sulfonation : Introducing the 4-methoxyphenylsulfonyl group via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling. Regioselectivity is challenging due to competing reaction sites; directing groups (e.g., methoxy) and temperature control (80–120°C) are critical to favor para-substitution .
Esterification : Final carboxylate esterification using ethyl chloroformate in anhydrous THF with a base like triethylamine.
Q. Key Challenges :
- Avoiding over-sulfonation or side reactions at the benzoxazine nitrogen.
- Maintaining stereochemical integrity during cyclization.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- X-ray Crystallography : Resolve bond lengths, angles, and dihedral angles of the benzoxazine and sulfonyl groups. Compare with reported analogs (e.g., similar dihydrobenzoxazine derivatives show C–O bond lengths of ~1.36 Å and S–O bonds of ~1.43 Å) .
- NMR Analysis :
- ¹H NMR : Look for diagnostic signals:
- Benzoxazine protons (δ 3.8–4.2 ppm for CH2–O).
- Sulfonyl-adjacent aromatic protons (δ 7.5–8.0 ppm, doublets).
- HRMS : Validate molecular ion peaks (expected [M+H]+: ~405.1 m/z for C19H21NO6S) .
Advanced Research Questions
Q. What computational methods (e.g., DFT) are suitable for analyzing the electronic properties of this benzoxazine derivative, and how do they correlate with experimental data?
Methodological Answer:
Q. How does the steric and electronic environment of the sulfonyl group influence the compound's reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Steric Effects : The bulky 4-methoxyphenylsulfonyl group hinders axial attack, favoring equatorial substitution. This is confirmed by X-ray data showing sulfonyl oxygen lone pairs oriented away from the benzoxazine ring .
- Electronic Effects : The sulfonyl group’s strong electron-withdrawing nature deactivates the benzoxazine ring toward electrophiles but activates it toward nucleophiles (e.g., SNAr at the para position of the sulfonyl-linked aromatic ring) .
- Experimental Validation : Perform Hammett studies using substituted sulfonyl analogs to quantify electronic effects (σp values for –SO2–C6H4–OMe ≈ +0.85) .
Q. What strategies can mitigate discrepancies in spectroscopic data (e.g., NMR splitting patterns) caused by dynamic conformational changes in the benzoxazine ring?
Methodological Answer:
- Variable-Temperature NMR : Conduct experiments at low temperatures (–40°C) to "freeze" ring puckering and simplify splitting patterns (e.g., coalescence temperature analysis reveals energy barriers >60 kJ/mol for benzoxazine ring inversion) .
- Solvent Selection : Use non-polar solvents (e.g., CDCl3) to reduce hydrogen bonding that masks conformational exchange.
- Dynamic NMR Simulations : Apply EXSY (Exchange Spectroscopy) to quantify exchange rates between conformers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
